(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid
Overview
Description
“(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid” is a cyclopropane derivative with an amino group and a hydroxymethyl group. It has potential applications in various fields due to its unique structure .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring, which is a three-membered carbon ring. It also contains an amino group (-NH2) and a hydroxymethyl group (-CH2OH) attached to the cyclopropane ring .Scientific Research Applications
Affinity Purification Techniques and Antibody Generation
The preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid has been developed for use in affinity purification techniques and in the generation of antibodies. This compound is an analogue of the precursor to the plant growth hormone ethylene, highlighting its importance in biochemical research (Pirrung, Dunlap, & Trinks, 1989).
Role in Hepatitis C Virus (HCV) Research
(1R,2S)-1-Amino-2-vinylcyclopropane-carboxylic acid and its derivatives are vital in the development of potent HCV NS3 protease inhibitors. This compound's unique properties and structural constraints make it essential in the pharmaceutical industry, particularly in the development of new drugs for treating HCV (Sato et al., 2016).
Biocatalytic Asymmetric Synthesis
Biocatalysis has been utilized for the asymmetric synthesis of this compound, particularly in the context of developing HCV NS3/4A protease inhibitors. For instance, Sphingomonas aquatilis has been used as a biocatalyst for the efficient and selective synthesis of (1R,2S)-N-Boc-1-vinyl ACCA ethyl ester (Zhu, Shi, Zhang, & Zheng, 2018).
Enzymatic Activity and Inhibition Studies
The compound and its derivatives have been studied for their potential as enzyme inhibitors. For instance, certain derivatives have been synthesized and evaluated as potential antidepressants, providing insights into the compound's role in pharmacology and enzymatic activity modulation (Bonnaud et al., 1987).
Applications in Organic Synthesis
The compound has been used in various organic synthesis processes, demonstrating its versatility as a building block in chemical synthesis. For example, it has been incorporated in the stereoselective synthesis of dipeptides, showcasing its utility in peptide chemistry (Meiresonne, Mangelinckx, & Kimpe, 2012).
Future Directions
properties
IUPAC Name |
(1R,2S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQSJYTXRPREU-NQXXGFSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@]1(C(=O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925807 | |
Record name | 1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid | |
CAS RN |
127181-31-1 | |
Record name | 1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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